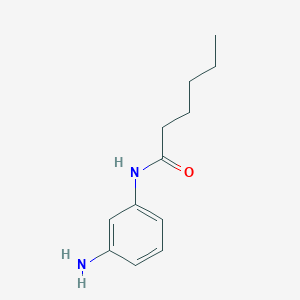

N-(3-aminophenyl)hexanamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

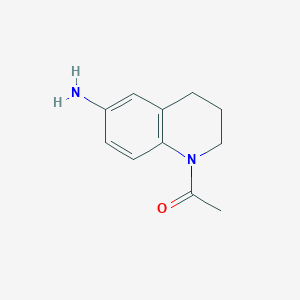

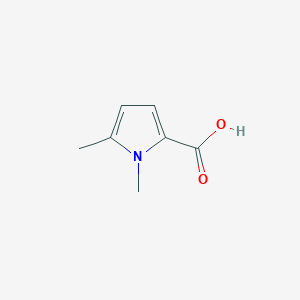

“N-(3-aminophenyl)hexanamide” is a chemical compound with the CAS Number: 231954-22-6 . Its molecular weight is 206.29 and its molecular formula is C12H18N2O .

Molecular Structure Analysis

The InChI code for “N-(3-aminophenyl)hexanamide” is 1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) .Wissenschaftliche Forschungsanwendungen

Proteomics Research

“N-(3-Aminophenyl)hexanamide” is used as a biochemical for proteomics research . Proteomics is a branch of biology that studies proteins, their structures, and functions using molecular biology, biochemistry, and genetics. The compound’s molecular formula is C12H18N2O, and its molecular weight is 206.28 .

Antimicrobial Agents

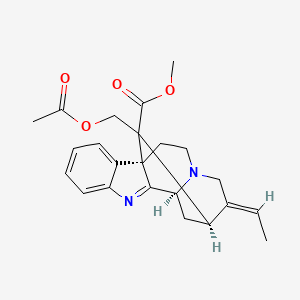

A study has shown that “N-(3-Aminophenyl)hexanamide” linked enaminones of usnic acid can act as promising antimicrobial agents . Usnic acid is a secondary lichen metabolite with diverse medicinal properties. The study synthesized and evaluated a set of 37 usnic acid enaminone-coupled aryl-N-hexanamides .

Anti-Tuberculosis Molecule

The same study identified a 3,4-dimethoxyphenyl compound as the most active anti-TB molecule . The docking studies were performed on 7 different enzymes to better understand the binding modes, where it was observed that the compound bound strongly with glucose dehydrogenase .

Antibacterial Activity

Further antibacterial investigations revealed that the compound has potent inhibition on Salmonella typhi and Bacillus subtilis . It also showed good antibacterial activity against E. coli .

Inhibition of Glucose Metabolic Pathway

The docking studies indicated that these hexanamides possibly act by inhibiting the glucose metabolic pathway of the bacterium . This could be a potential mechanism of action for the antimicrobial properties of the compound.

Cytotoxicity Studies

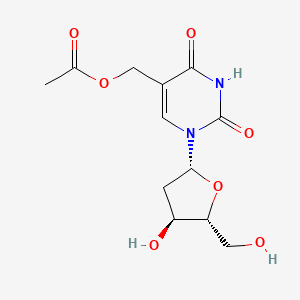

The in vitro cytotoxicity studies of the potent anti-TB compounds were carried out using the MTT assay method . The principle of the method is to observe the cell proliferation inhibition via the addition of 3- (4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazoliumbromide (MTT) at a specified 40 µM concentration .

Safety and Hazards

“N-(3-aminophenyl)hexanamide” is classified as an irritant . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes .

Wirkmechanismus

Target of Action

The primary targets of N-(3-aminophenyl)hexanamide are currently unknown. The compound is a biochemical used in proteomics research

Biochemical Pathways

As a biochemical used in proteomics research , it may influence a variety of pathways depending on its targets. The downstream effects of these pathway alterations would also depend on the specific targets and their roles in the cell.

Result of Action

As a biochemical used in proteomics research , it’s likely that its effects would be closely tied to its targets and mode of action.

Eigenschaften

IUPAC Name |

N-(3-aminophenyl)hexanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2O/c1-2-3-4-8-12(15)14-11-7-5-6-10(13)9-11/h5-7,9H,2-4,8,13H2,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPCCFWSCQQDMIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)NC1=CC=CC(=C1)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444012 |

Source

|

| Record name | N-(3-aminophenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3-aminophenyl)hexanamide | |

CAS RN |

231954-22-6 |

Source

|

| Record name | N-(3-aminophenyl)hexanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(2-Isopropylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B1278061.png)

![2-Tert-butylimidazo[1,2-a]pyridine](/img/structure/B1278071.png)